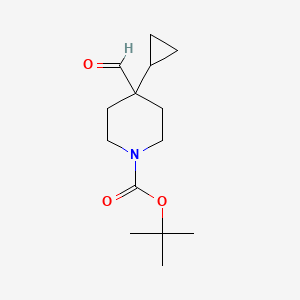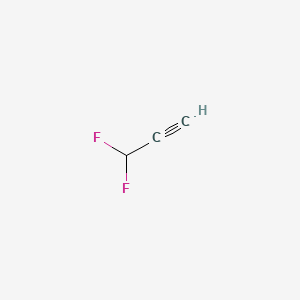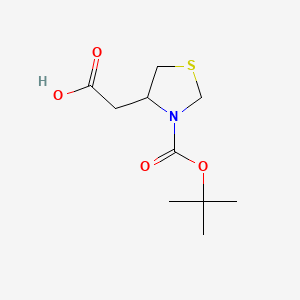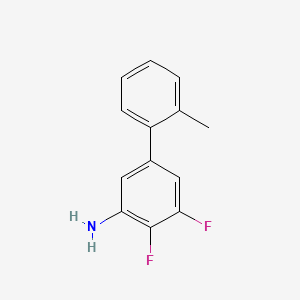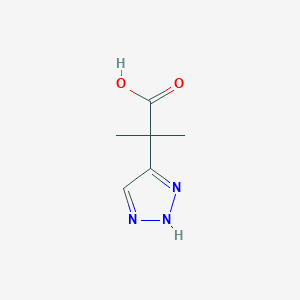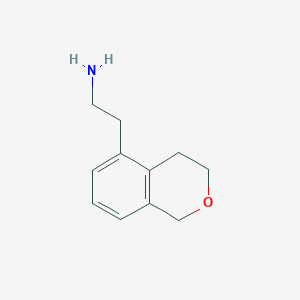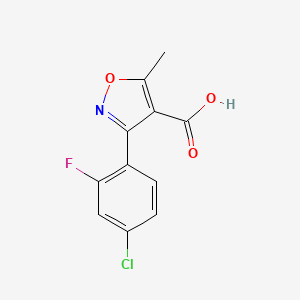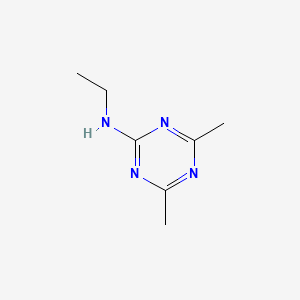![molecular formula C7H9NOS B13631805 N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13631805.png)
N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a thiophene ring substituted with an ethyl group and a hydroxylamine functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine typically involves the reaction of 4-ethylthiophene-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine involves its interaction with biological molecules. The hydroxylamine group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-methylthiophen-2-yl)methylidene]hydroxylamine
- N-[(4-ethylphenyl)methylidene]hydroxylamine
- N-[(4-ethylthiophen-2-yl)methylidene]amine
Uniqueness
N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine is unique due to the presence of both the ethyl-substituted thiophene ring and the hydroxylamine functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H9NOS |
|---|---|
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
(NE)-N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H9NOS/c1-2-6-3-7(4-8-9)10-5-6/h3-5,9H,2H2,1H3/b8-4+ |
Clave InChI |
LFKTVGTZLSXKOW-XBXARRHUSA-N |
SMILES isomérico |
CCC1=CSC(=C1)/C=N/O |
SMILES canónico |
CCC1=CSC(=C1)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



